molecular formula C5H5F5O4S B8475911 Ethyl 1,1,3,3,3-pentafluoro-2-oxopropane-1-sulfonate CAS No. 62949-68-2

Ethyl 1,1,3,3,3-pentafluoro-2-oxopropane-1-sulfonate

Cat. No. B8475911
Key on ui cas rn: 62949-68-2
M. Wt: 256.15 g/mol
InChI Key: IWYWYPXNZJXKNS-UHFFFAOYSA-N
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Patent
US04292449

Procedure details

Ethyl 2-oxopentafluoropropanesulfonate (25.6 g, 0.10 mol) was stirred at 25° C. and treated with trifluoroacetic acid (17.1 g, 0.15 mol). The mixture was allowed to stand overnight, and then it was heated to reflux (60° C. ) in a spinning band still. Fractional distillation of the mixture at a pot temperature below 100° C. gave 2-oxopentafluoropropanesulfonic acid (18.4 g, 0.081 mol, 81%) bp 73° C. (2.6 mm Hg).
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:12]([F:15])([F:14])[F:13])[C:3]([F:11])([F:10])[S:4]([O:7]CC)(=[O:6])=[O:5].FC(F)(F)C(O)=O>>[O:1]=[C:2]([C:12]([F:15])([F:13])[F:14])[C:3]([F:10])([F:11])[S:4]([OH:7])(=[O:6])=[O:5]

Inputs

Step One
Name
Quantity
25.6 g
Type
reactant
Smiles
O=C(C(S(=O)(=O)OCC)(F)F)C(F)(F)F
Step Two
Name
Quantity
17.1 g
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it was heated
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of the mixture at a pot temperature below 100° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C(C(S(=O)(=O)O)(F)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.081 mol
AMOUNT: MASS 18.4 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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